molecular formula C8H7ClO4S B580983 3-Chloro-4-(methylsulfonyl)benzoic acid CAS No. 1197193-45-5

3-Chloro-4-(methylsulfonyl)benzoic acid

Cat. No.: B580983
CAS No.: 1197193-45-5
M. Wt: 234.65
InChI Key: HBBPBQPKQRWCBA-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methylsulfonyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. This process typically uses a Cu(I)- and HNO3-catalyzed oxidation reaction under specific conditions: 160°C, oxygen pressure of 1.5 MPa, and a 25 wt% concentration of HNO3 . The reaction yields this compound with high purity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and minimize environmental impact. The use of catalytic systems, such as Co(OAc)2/NaBr/AcOH, allows for efficient oxidation with reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the benzene ring.

    Substitution: The chlorine atom and methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher-order acids, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

3-Chloro-4-(methylsulfonyl)benzoic acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism by which 3-Chloro-4-(methylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including the synthesis of specialized organic compounds and the development of new materials.

Properties

IUPAC Name

3-chloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBPBQPKQRWCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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